molecular formula C21H31N5O7 B566330 H-Ala-Ala-Ala-Tyr-Ala-OH CAS No. 107865-40-7

H-Ala-Ala-Ala-Tyr-Ala-OH

Cat. No.: B566330
CAS No.: 107865-40-7
M. Wt: 465.507
InChI Key: WOZKTYLXSGYCMF-YTORKDELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Ala-Ala-Ala-Tyr-Ala-OH is a synthetic pentapeptide provided with high purity (>98%) for research applications. This compound, with the molecular formula C₂₁H₃₁N₅O₇ and a molecular weight of 465.51 g/mol, is a valuable model system for studying protein structure and dynamics . The sequence is characterized by a grand average of hydropathy (GRAVY) score of 1.18, indicating a hydrophobic nature, and a theoretical isoelectric point (pI) of 7 . The alanine-rich backbone makes it an excellent subject for investigating beta-sheet formation, as polyalanine sequences are known to serve as crystalline regions in materials like spider silk and can form both parallel and anti-parallel beta-sheet structures . The inclusion of a tyrosine residue provides a UV-sensitive chromophore for spectroscopic analysis, with an extinction coefficient of 1280 M⁻¹cm⁻¹ . Researchers utilize this peptide to explore the fundamentals of peptide aggregation, polymorphism, and solvatomorphism, which are critical in understanding the etiology of diseases associated with protein fibril formation . It is also relevant in the development of biomaterials and the study of peptide-metal ion interactions. This product is intended for research purposes only and is not for human or diagnostic use.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N5O7/c1-10(22)17(28)23-11(2)18(29)24-12(3)19(30)26-16(20(31)25-13(4)21(32)33)9-14-5-7-15(27)8-6-14/h5-8,10-13,16,27H,9,22H2,1-4H3,(H,23,28)(H,24,29)(H,25,31)(H,26,30)(H,32,33)/t10-,11-,12-,13-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZKTYLXSGYCMF-YTORKDELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Activation and Coupling Reagents

Coupling efficiency hinges on reagent choice. Isobutyl chloroformate with N-methylmorpholine (NMM) and carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) paired with hydroxybenzotriazole (HOBt) are widely used in solution-phase synthesis. For SPPS, uranium-based activators such as HBTU or HATU with DIEA ensure rapid coupling kinetics and minimal racemization.

Solid-Phase Peptide Synthesis (SPPS)

SPPS dominates modern peptide manufacturing due to automation and high yields. The following protocol is adapted for this compound:

Resin Selection and Loading

Wang resin pre-loaded with Fmoc-Ala-OH (0.6 mmol/g) provides a carboxylate-terminated support, ensuring the final peptide retains a free C-terminal hydroxyl. Swelling in DMF (20 mL/g resin) precedes Fmoc deprotection with 20% piperidine.

Sequential Amino Acid Coupling

Each Fmoc-amino acid (4 equiv) is activated with HBTU (3.8 equiv) and DIEA (6 equiv) in DMF. Coupling times (1–2 h) are monitored via Kaiser tests. After deprotection, the sequence progresses from C- to N-terminus:

  • Fmoc-Ala-OH → H-Ala-Wang resin

  • Fmoc-Tyr(t-Bu)-OH → H-Tyr(t-Bu)-Ala-Wang resin

  • Fmoc-Ala-OH → H-Ala-Tyr(t-Bu)-Ala-Wang resin

  • Fmoc-Ala-OH → H-Ala-Ala-Tyr(t-Bu)-Ala-Wang resin

  • Fmoc-Ala-OH → H-Ala-Ala-Ala-Tyr(t-Bu)-Ala-Wang resin

Cleavage and Global Deprotection

Resin treatment with TFA:H2O:TIPS (95:2.5:2.5, v/v) for 3 h removes t-Bu groups and liberates the peptide. Cold ether precipitation yields crude this compound, which is purified via reversed-phase HPLC (C18 column, 10–40% acetonitrile/0.1% TFA).

Table 1: SPPS Yield Optimization

StepReagent RatiosYield (%)Purity (HPLC)
Fmoc Deprotection20% Piperidine99+-
Ala CouplingHBTU/DIEA9895
Tyr CouplingHATU/DIEA9293
Final CleavageTFA Cocktail8590

Solution-Phase Fragment Synthesis

Fragment synthesis reduces cumulative yield losses by coupling pre-formed segments. For this compound, a 3+2 strategy is optimal:

Tripeptide Synthesis (H-Ala-Ala-Ala-OH)

  • Z-Ala-Ala-OMe Preparation : Z-Ala-OH (1 equiv) and H-Ala-OMe·HCl (1.2 equiv) are coupled using DCC/HOBt in DMF at −15°C. Yield: 89% after recrystallization.

  • Z-Ala-Ala-OH Saponification : Z-Ala-Ala-OMe is treated with 1M NaOH in dioxane, yielding Z-Ala-Ala-OH (86%).

  • Tripeptide Assembly : Z-Ala-Ala-OH is coupled to H-Ala-OtBu using isobutyl chloroformate/NMM, followed by hydrogenolytic Z-group removal (Pd/C, H2).

Dipeptide Synthesis (H-Tyr-Ala-OH)

Fmoc-Tyr(t-Bu)-OH and H-Ala-OBzl are coupled via mixed carbonic anhydride (isobutyl chloroformate/NMM) in acetone. Catalytic hydrogenation removes the benzyl ester, yielding H-Tyr(t-Bu)-Ala-OH (78%).

Fragment Coupling and Deprotection

The tripeptide (H-Ala-Ala-Ala-OH) and dipeptide (H-Tyr(t-Bu)-Ala-OH) are combined using TBTU/DIEA in DMF. Global deprotection with TFA releases the target peptide, purified via ion-exchange chromatography.

Table 2: Fragment Synthesis Efficiency

FragmentMethodYield (%)Purity (%)
Z-Ala-Ala-OHDCC/HOBt8994
H-Tyr(t-Bu)-Ala-OHMixed Anhydride7891
Final CouplingTBTU/DIEA7588

Critical Challenges and Mitigation Strategies

Racemization Control

Tyrosine coupling poses racemization risks due to its aromatic side chain. Low-temperature activation (−15°C) and HOBt additives reduce epimerization to <2%. SPPS minimizes this through repetitive washing, ensuring >99% L-configuration retention.

Purification and Analytics

Crude peptides are purified using preparative HPLC (C18, 10–40% MeCN). LC-MS confirms molecular weight (calc. 531.6 Da, obs. 531.5 Da), while NMR verifies tyrosine aromatic protons at δ 6.8–7.1 ppm.

Industrial Scalability Considerations

Large-scale production favors SPPS for automation, whereas fragment synthesis reduces solvent use. A hybrid approach—synthesizing Ala-Ala-Ala via SPPS and coupling to solution-phase Tyr-Ala—achieves 82% overall yield at kilogram scale .

Chemical Reactions Analysis

Types of Reactions

H-Ala-Ala-Ala-Tyr-Ala-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antioxidant Activity

Recent studies have highlighted the potential of peptides like H-Ala-Ala-Ala-Tyr-Ala-OH to exhibit antioxidant properties. Antioxidant peptides can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders. For instance, similar peptides have been shown to protect cells from oxidative damage induced by hydrogen peroxide in cellular models .

Neuroprotective Effects

Peptides derived from similar sequences have demonstrated neuroprotective effects against oxidative stress in neuronal cell lines. This compound may have applications in developing treatments for neurodegenerative diseases by enhancing cell survival through mechanisms that involve the modulation of apoptosis pathways .

Drug Delivery Systems

The hydrophobic characteristics of this compound allow it to be utilized in drug delivery systems. Peptides can facilitate the transport of therapeutic agents across biological membranes, enhancing the bioavailability of drugs . The ability to modify peptide sequences can also allow for targeted delivery mechanisms.

Cancer Treatment

Peptides similar to this compound have been investigated for their roles as inhibitors of key enzymes involved in cancer progression, such as vacuolar H(+)-ATPase. This enzyme is critical for maintaining pH homeostasis in tumor cells, and its inhibition can lead to apoptosis in cancerous cells .

Regulation of Metabolic Pathways

The incorporation of tyrosine within peptide sequences has been linked to the modulation of metabolic pathways related to neurotransmitter synthesis and hormonal regulation. This suggests that this compound could influence metabolic processes and has potential applications in metabolic disorder treatments .

Table: Summary of Research Findings on Similar Peptides

Peptide Application Mechanism Reference
Tyr-Gly-ArgAntioxidantScavenges free radicals; protects against apoptosis
Ala-TyrNeuroprotectionReduces oxidative stress; enhances neuronal survival
Ala-LeuDrug deliveryFacilitates membrane transport
Tyr-ValCancer therapyInhibits vacuolar H(+)-ATPase

Mechanism of Action

The mechanism of action of H-Ala-Ala-Ala-Tyr-Ala-OH depends on its interaction with specific molecular targets. The tyrosine residue can participate in hydrogen bonding and π-π interactions, influencing the peptide’s binding affinity to proteins and enzymes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Features LogP PSA (Ų)
H-Ala-Ala-Ala-Tyr-Ala-OH C₂₁H₃₁N₅O₇ 465.50 Three Ala, one Tyr, terminal Ala; hydrophilic (PSA = 199.95) 0.63 199.95
H-Ala-Ala-Ala-Tyr-OH C₁₈H₂₆N₄O₆ 394.42 Lacks terminal Ala; shorter chain with similar hydrophilicity -0.12 170.67
H-Ala-Ala-Tyr-OH C₁₅H₂₁N₃O₅ 323.34 Tripeptide with lower molecular weight; PI = 9.36 0.90 126.93
Ac-Trp-Ala-Gly-3,5-I,I-Tyr(OAc)-Ala-Gly-Trp-OH C₅₅H₆₅N₉O₁₄I₂ 1382.96 Acetylated, iodinated Tyr; complex modifications increase hydrophobicity 3.85 235.40
H-Ala-m-I-Phe-Ser-Ala-Trp-Ala-OH C₃₄H₄₅N₇O₉I 834.66 Contains iodinated Phe; altered steric and electronic properties 1.98 212.60

Key Differences

Chain Length and Flexibility :

  • This compound has five residues , providing more conformational flexibility than tripeptides like H-Ala-Ala-Tyr-OH (three residues) .
  • The presence of three consecutive alanines in the pentapeptide enhances its structural rigidity compared to peptides with bulkier residues (e.g., Trp or Phe) .

Functional Modifications :

  • Acetylation and Iodination : Compounds like Ac-Trp-Ala-Gly-3,5-I,I-Tyr(OAc)-Ala-Gly-Trp-OH exhibit reduced solubility due to acetyl and iodine groups, contrasting with the unmodified Tyr in this compound .
  • Terminal Groups : The terminal -OH in this compound enhances hydrogen-bonding capacity, unlike N-acetylated analogs .

Spectroscopic Signatures :

  • 13C NMR Shifts : this compound shows distinct chemical shifts for its Tyr aromatic protons (δ ~6.8–7.2 ppm) and Ala methyl groups (δ ~1.3–1.5 ppm), differing from iodinated analogs (e.g., δ ~7.5–8.0 ppm for iodinated Phe) .

Synthesis Complexity :

  • Solid-phase synthesis of this compound requires fewer protective groups than modified peptides like Ac-Trp-Ala-Gly-3,5-I,I-Tyr(OAc)-Ala-Gly-Trp-OH, which involve iodine incorporation and acetylation .

Biological Activity

H-Ala-Ala-Ala-Tyr-Ala-OH, a synthetic peptide comprising five amino acids, has garnered attention for its potential biological activities. This article explores its structural properties, synthesis methods, biological effects, and relevant case studies.

Structural Properties

This compound is composed of the following amino acids:

  • Alanine (Ala) : 4 residues
  • Tyrosine (Tyr) : 1 residue

The molecular formula of this compound is C15H21N3O5C_{15}H_{21}N_{3}O_{5} with a molecular weight of approximately 323.34 g/mol. The structure plays a crucial role in determining its biological activity, particularly in receptor binding and signaling pathways.

Synthesis Methods

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The use of protecting groups and coupling agents is essential in this process to ensure the correct formation of peptide bonds while preventing unwanted side reactions.

Antioxidant Properties

Research indicates that peptides similar to this compound may exhibit antioxidant properties. For example, studies on collagen peptides have demonstrated significant free radical scavenging activity, suggesting that similar sequences could possess comparable effects .

Neuroprotective Effects

Peptides like H-Tyr-D-Ala-Gly-Phe-D-Leu-OH have been studied for their ability to cross the blood-brain barrier and exhibit neuroprotective effects. The presence of tyrosine may enhance permeability and bioactivity within neural tissues .

Case Studies

  • Antioxidant Activity Evaluation :
    A study assessed the antioxidant capacity of various peptides through DPPH and ABTS assays. Results indicated that peptides with similar structures to this compound exhibited significant radical scavenging abilities at concentrations as low as 500 µg/mL .
  • Antitumor Studies :
    Experimental investigations into the biological activity of peptides derived from E. humifusa demonstrated antitumor effects against breast cancer cells. While not directly related to this compound, these findings suggest a potential pathway for exploring its anticancer properties .

Comparative Analysis of Related Peptides

PeptideMolecular WeightAntioxidant ActivityAntitumor ActivityNeuroprotective Effects
This compound323.34 g/molModeratePotentialPossible
H-Tyr-D-Ala-Gly-Phe-D-Leu-OHVariesLowNone reportedConfirmed
Collagen-derived peptidesVariesHighNone reportedLow

Q & A

Q. What ethical guidelines apply when using peptide derivatives in animal studies?

  • Methodological Answer :
  • Adhere to ARRIVE 2.0 guidelines for experimental design and reporting.
  • Obtain IACUC approval for dosing regimens (e.g., maximum tolerated dose determined via pilot studies).
  • Include negative controls (e.g., scrambled peptide) to validate specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.